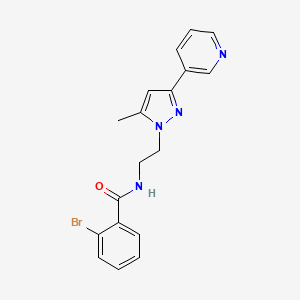

![molecular formula C17H18ClN3O B2966610 1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea CAS No. 2097926-26-4](/img/structure/B2966610.png)

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

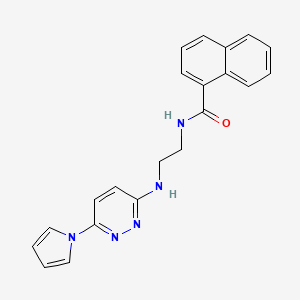

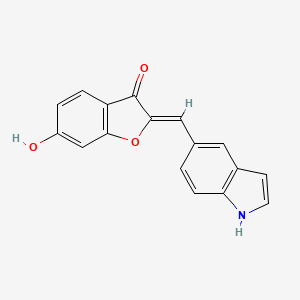

1-[(4-Chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea, also known as CPPU, is a synthetic cytokinin that has been extensively studied in the field of plant growth and development. CPPU is a potent plant growth regulator that has been shown to enhance fruit size, increase yield, delay senescence, and improve the quality of various crops.

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Synthesis of Similar Compounds : A study by Zhang et al. (2019) focused on synthesizing 1-methyl-3-(5-nitropyridin-2-yl) urea, an intermediate for small molecule anticancer drugs. The synthesis involved multi-step nucleophilic reactions and optimization to achieve high yields up to 92% (Zhang, Lai, Feng, & Xu, 2019).

Corrosion Inhibition : Bahrami and Hosseini (2012) investigated the inhibition effect of similar compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea, on mild steel corrosion in acidic solutions. These compounds acted as mixed-type inhibitors and followed the Langmuir adsorption isotherm (Bahrami & Hosseini, 2012).

Molecular Conformational Studies : Corbin et al. (2001) conducted synthesis and conformational studies of heterocyclic ureas, examining their concentration-dependent unfolding to form hydrogen-bonded complexes. This research is significant in understanding the structural behavior of similar urea compounds (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

Intramolecular Hydrogen Bonding and Cytosine Complexation : Chien et al. (2004) explored the equilibria and conformational isomers of pyrid-2-yl ureas, including 1-methyl-2-(3-(pyrid-2-yl)ureido)pyridinium iodide, which showed significant binding constants with cytosine (Chien, Leung, Su, Li, Liu, & Wang, 2004).

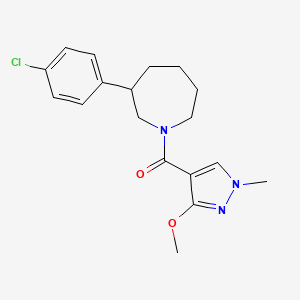

Applications in Material Science and Environmental Studies

Corrosion Inhibition in Material Science : Mistry et al. (2011) evaluated the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives, including 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, for mild steel in acidic solutions, indicating their effectiveness as corrosion inhibitors (Mistry, Patel, Patel, & Jauhari, 2011).

Antifouling Booster Biocides in Marine Sediments : Research by Gatidou et al. (2004) focused on determining antifouling booster biocides in marine sediments, which is relevant for understanding the environmental impact of similar urea compounds (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2004).

Other Relevant Studies

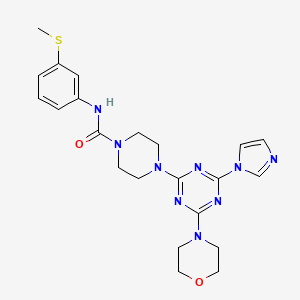

Study on Synthesis of Derivatives : Dong and Liu (2003) reported the synthesis of N-substituted-N′-[5-methyl-1-(4-chlorophenyl)-1,2,3-triazol-4-yl]-urea derivatives, contributing to the knowledge of synthesis methods for related compounds (Dong & Liu, 2003).

Inhibition of Chitin Synthesis : A study by Deul, Jong, and Kortenbach (1978) presented the insecticidal effect of 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea by inhibiting chitin synthesis in larvae, indicating potential applications in pest control (Deul, Jong, & Kortenbach, 1978).

Nonlinear Optics in Material Science : Zyss (1984) presented the potential of various molecular organic crystals, including urea, for applications in nonlinear optics, highlighting their significance in material science (Zyss, 1984).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit anti-allergic activities . These compounds often target H1 receptors, which play a crucial role in allergic reactions .

Mode of Action

Compounds with similar structures often interact with their targets by having a higher affinity to h1 receptors than histamine . This interaction can help alleviate allergic reactions.

Biochemical Pathways

It can be inferred that the compound may influence the histamine pathway, given its potential anti-allergic activity .

Result of Action

Similar compounds have been found to exhibit significant effects on allergic asthma and allergic itching .

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-15-6-1-12(2-7-15)9-20-17(22)21-11-13-3-8-16(19-10-13)14-4-5-14/h1-3,6-8,10,14H,4-5,9,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCYGQSURKQCRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)

![1-[3-Methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2966534.png)

![methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2966535.png)

![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)

![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)